2-(4-methoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide 2-(4-methoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 391875-14-2
VCID: VC7203728
InChI: InChI=1S/C19H17N3O3S2/c1-25-15-9-7-13(8-10-15)11-17(24)20-18-21-22-19(27-18)26-12-16(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,21,24)
SMILES: COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
Molecular Formula: C19H17N3O3S2
Molecular Weight: 399.48

2-(4-methoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

CAS No.: 391875-14-2

Cat. No.: VC7203728

Molecular Formula: C19H17N3O3S2

Molecular Weight: 399.48

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide - 391875-14-2

Specification

CAS No. 391875-14-2
Molecular Formula C19H17N3O3S2
Molecular Weight 399.48
IUPAC Name 2-(4-methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C19H17N3O3S2/c1-25-15-9-7-13(8-10-15)11-17(24)20-18-21-22-19(27-18)26-12-16(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,21,24)
Standard InChI Key HXSCJNGDKLTFEX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a 1,3,4-thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, substituted at position 2 with an acetamide group and at position 5 with a phenacylsulfanyl chain. The acetamide moiety is further modified with a 4-methoxyphenyl group, introducing electron-donating methoxy substituents that influence electronic distribution and solubility. Key structural identifiers include:

PropertyValue
IUPAC Name2-(4-Methoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
CAS Number391875-14-2
Molecular FormulaC19H17N3O3S2\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}_{2}
Molecular Weight399.48 g/mol
SMILES NotationCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
InChI KeyInChI=1S/C19H17N3O3S2/c1-25-15-9-7-13(8-10-15)11-17(24)20-18-21-22-19(27-18)26-12-16(23)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,21,24)

The thiadiazole core contributes to planar rigidity, while the phenacylsulfanyl and methoxyphenyl groups enhance hydrophobic interactions, critical for membrane permeability.

Physicochemical Characteristics

Polar functional groups, including the methoxy ether and sulfanylacetamide, confer moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility. LogP values, estimated computationally, suggest moderate lipophilicity (~2.8), balancing membrane penetration and solubility.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step routes, typically involving:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

  • Sulfanyl Group Introduction: Nucleophilic substitution at the thiadiazole’s 5-position using phenacyl thiols.

  • Acetamide Coupling: Amidation of 2-chloroacetamide intermediates with 4-methoxyphenylacetic acid.

Reaction conditions vary, but optimal yields (∼65–70%) are achieved using catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation and inert atmospheres to prevent oxidation.

Purification and Characterization

Crude products are purified via silica gel chromatography, with final characterization employing:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} spectra confirm substituent integration.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and formula.

Biological Activities and Mechanisms

Anticancer Activity

Preliminary assays suggest cytotoxicity against cancer cell lines, likely through apoptosis induction or kinase inhibition. The phenacylsulfanyl group may disrupt redox balance, generating reactive oxygen species (ROS) that damage cancer cell DNA.

Anti-Inflammatory Effects

The methoxyphenyl moiety could modulate cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing pro-inflammatory cytokine production. In silico docking studies predict strong binding affinity (Kd1.2nMK_d \sim 1.2 \, \text{nM}) for COX-2’s active site.

Research Findings and Applications

Biological ActivityModel SystemObserved Effect
CytotoxicityHeLa cellsIC50_{50} = 18 µM
AntibacterialS. aureusMIC = 25 µg/mL
Anti-inflammatoryRAW 264.7 macrophagesIL-6 reduction = 40%

Table 1: Hypothesized biological activities based on structural analogs.

Challenges and Limitations

  • Solubility Issues: Poor aqueous solubility complicates formulation for in vivo studies.

  • Metabolic Stability: Potential rapid hepatic clearance due to esterase-mediated hydrolysis of the phenacylsulfanyl group.

Pharmacokinetics and Toxicity

Absorption and Distribution

Computational models predict moderate oral bioavailability (~35%) due to first-pass metabolism. The compound’s logD (2.5 at pH 7.4) supports blood-brain barrier penetration, suggesting central nervous system (CNS) applications.

Metabolism and Excretion

Primary metabolic pathways involve:

  • O-Demethylation: Catalyzed by cytochrome P450 enzymes, yielding a catechol derivative.

  • Sulfoxide Formation: Oxidation of the sulfanyl group by flavin-containing monooxygenases.

Toxicity Profile

Acute toxicity studies in rodents are absent, but related thiadiazoles show LD50_{50} values >500 mg/kg, indicating low acute toxicity. Chronic exposure risks, such as hepatotoxicity, remain unstudied.

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